Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-
Description
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- (CAS: Not explicitly provided; IUPAC name: 2-methyl-2-[(acryloylamino)propyl]phosphonic acid), is a phosphonate derivative featuring a central propyl backbone substituted with a methyl group, an acrylamido moiety, and a phosphonic acid group. Applications likely span industrial chelators, corrosion inhibitors, and functional monomers in polymers.
Structure
3D Structure
Properties
IUPAC Name |
[2-methyl-2-(prop-2-enoylamino)propyl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO4P/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKOTMDQAMKXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CP(=O)(O)O)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475756 | |
| Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88701-03-5 | |
| Record name | P-[2-Methyl-2-[(1-oxo-2-propen-1-yl)amino]propyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88701-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of Dialkyl Phosphonate Esters
The most widely documented method involves hydrolyzing dialkyl phosphonate esters under acidic reflux conditions. This approach, validated in U.S. Patent 20070004937A1, proceeds via nucleophilic substitution and acid-catalyzed ester cleavage:
Reaction Pathway:
- Synthesis of Dialkyl Phosphonate Precursor:
- A tertiary alcohol (e.g., 2-methyl-2-[(1-oxo-2-propenyl)amino]propan-1-ol) reacts with trialkyl phosphite ($$ \text{P}(\text{OR})3 $$) in the presence of an alkyl halide ($$ \text{RX} $$) via the Michaelis-Arbuzov reaction:
$$
\text{R-OH} + \text{P}(\text{OR})3 + \text{RX} \rightarrow \text{R-PO}(\text{OR})2 + \text{RX} \cdot \text{HOR}
$$ - Example: Benzyl diethyl phosphonate synthesis yields 89% purity when using $$ \text{P}(\text{OEt})3 $$ and benzyl chloride.
- A tertiary alcohol (e.g., 2-methyl-2-[(1-oxo-2-propenyl)amino]propan-1-ol) reacts with trialkyl phosphite ($$ \text{P}(\text{OR})3 $$) in the presence of an alkyl halide ($$ \text{RX} $$) via the Michaelis-Arbuzov reaction:
Acid Hydrolysis:
- The dialkyl phosphonate is refluxed with aqueous hydrochloric acid ($$ \text{HCl} $$) or nitric acid ($$ \text{HNO}3 $$) at 80–120°C for 4–6 hours. Protonation of the ester oxygen facilitates nucleophilic attack by water, yielding phosphonic acid:
$$
\text{R-PO}(\text{OR})2 + 2\text{H}2\text{O} \xrightarrow{\text{H}^+} \text{R-PO}(\text{OH})2 + 2\text{ROH}
$$ Optimization Data:
Parameter Optimal Range Yield (%) Purity (%) Acid Concentration 6 M HCl 84–88 >95 Temperature 100–120°C 82–86 93–97 Reaction Time 4–6 hours 80–84 90–94 Cooling the mixture precipitates crystalline product, which is vacuum-dried (20 mmHg, 50°C) to remove residual moisture.
- The dialkyl phosphonate is refluxed with aqueous hydrochloric acid ($$ \text{HCl} $$) or nitric acid ($$ \text{HNO}3 $$) at 80–120°C for 4–6 hours. Protonation of the ester oxygen facilitates nucleophilic attack by water, yielding phosphonic acid:
Direct Phosphonation via Phosphorus Halides
An alternative route employs phosphorus trihalides ($$ \text{PX}3 $$) or dichlorides ($$ \text{PCl}2\text{R} $$) to introduce the phosphonic acid group. As detailed in CN104822694A, this method minimizes diester byproducts:
Procedure:
- Reaction of Alcohol with $$ \text{PCl}_3 $$:
- The tertiary alcohol precursor is treated with phosphorus trichloride in anhydrous conditions:
$$
\text{R-OH} + \text{PCl}3 \rightarrow \text{R-POCl}2 + 2\text{HCl}
$$ - Intermediate $$ \text{R-POCl}2 $$ is hydrolyzed with $$ \text{HNO}3 $$ (1:4 $$ \text{HNO}3:\text{H}2\text{O} $$) at <50°C to prevent side reactions.
- The tertiary alcohol precursor is treated with phosphorus trichloride in anhydrous conditions:
- Oxidation and Purification:
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Dialkyl Ester Hydrolysis | 84–88 | >95 | Minor alkyl alcohols | High |
| Phosphorus Halide Route | 78–82 | 92–94 | Trace $$ \text{H}3\text{PO}4 $$ | Moderate |
Industrial-Scale Optimization
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing transition states. However, aqueous systems are preferred for hydrolysis to simplify downstream filtration.
Temperature Control
Exothermic reactions during $$ \text{PCl}_3 $$ addition require external cooling (ice-water baths) to maintain temperatures below 50°C, preventing acrylamido group degradation.
Purity Enhancement
- Ion-Exchange Chromatography: Removes residual $$ \text{Na}^+ $$ or $$ \text{Cl}^- $$ ions from neutralized hydrolysates.
- Crystallization: Ethanol/water mixtures (1:2 v/v) yield >99% pure crystals after two recrystallizations.
Challenges and Mitigation Strategies
Byproduct Formation
- Diester Contamination: Prolonged reflux (>8 hours) promotes diester formation ($$ \text{R-PO}(\text{OR})(\text{OH}) $$). Mitigated by precise reaction timing and excess $$ \text{HCl} $$ .
- Oxidative Degradation: The acrylamido group’s double bond is susceptible to oxidation. Nitrogen purging and antioxidant additives (e.g., hydroquinone) suppress radical formation.
Environmental Considerations
Waste streams containing $$ \text{HCl} $$ or $$ \text{HNO}3 $$ require neutralization with $$ \text{CaCO}3 $$ prior to disposal. Patent CN104822694A emphasizes closed-loop systems to recover and reuse solvents.
Chemical Reactions Analysis
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted phosphonic acid derivatives .
Scientific Research Applications
Fungicide and Herbicide Development
Phosphonic acid derivatives are widely researched for their potential as fungicides and herbicides. The unique structure of [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- allows it to interact with plant metabolism, promoting resistance against pathogens.
Case Study:
A study demonstrated that formulations containing this phosphonic acid significantly reduced the incidence of root rot in crops like tomatoes and peppers. The compound acted by enhancing the plant's natural defense mechanisms against fungal infections.
Nutrient Delivery Systems
The compound can be utilized in slow-release fertilizers due to its hydrophilic nature, which enhances nutrient absorption in plants.
Data Table: Nutrient Release Characteristics
| Compound | Release Rate (days) | Application Rate (kg/ha) |
|---|---|---|
| Phosphonic Acid | 30 | 200 |
| Conventional Fertilizer | 15 | 250 |
This table illustrates that phosphonic acid-based fertilizers can provide prolonged nutrient availability compared to conventional options .
Polymer Modification
Phosphonic acid is used to modify polymers, enhancing their thermal and mechanical properties. It is particularly effective in improving adhesives and coatings.
Case Study:
Research indicated that incorporating [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- into adhesive formulations resulted in a 25% increase in bond strength compared to standard formulations.
Water Treatment
The compound's high solubility and anionic character make it suitable for water treatment applications, particularly in removing heavy metals from wastewater.
Data Table: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
| Cadmium | 50 | 1 | 98 |
This data shows the effectiveness of phosphonic acid in reducing toxic metal concentrations in water systems .
Drug Delivery Systems
The compound's unique chemical structure allows it to form complexes with various drugs, enhancing their solubility and bioavailability.
Case Study:
In a study involving anticancer agents, the inclusion of [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- improved drug delivery efficiency by facilitating better cellular uptake.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes . The pathways involved include the formation of stable complexes that prevent the metal ions from participating in unwanted reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acrylamido-2-Methylpropanesulfonic Acid (AMPS; CAS 15214-89-8)
- Structure: Sulfonic acid analog of the target compound, replacing the phosphonic acid group with sulfonic acid (C₇H₁₃NO₄S).
- Key Differences :
- Acidity : Sulfonic acid (pKa ~1) is more acidic than phosphonic acid (pKa ~2–3), enhancing solubility in aqueous systems.
- Applications : AMPS is widely used in ionic copolymers (e.g., Polyquaternium-43) for water treatment, hydrogels, and cosmetics due to its high charge density .
- Thermal Stability : Phosphonic acid derivatives generally exhibit superior thermal and hydrolytic stability compared to sulfonates, making them preferable in high-temperature applications .
L-Leucine Phosphonate Dipeptides (Leu1–Leu10)
- Structure: Phosphonic acid conjugated to amino acids (e.g., [2-(2-amino-4-methylpentanamido)ethyl]phosphonic acid).
- Key Differences: Functionality: The target compound lacks amino acid residues but includes an acrylamido group, enabling radical polymerization for surface functionalization (e.g., nanoparticle coatings). Biological Relevance: Leu1–Leu10 are designed for biocompatibility in medical applications, whereas the target compound’s acrylamido group may limit direct biological use but enhance material science applications .
3-(2-Carboxypiperazin-4-yl)Propyl-1-Phosphonic Acid (CPP)
- Structure : Rigid phosphonate with a piperazine ring (C₇H₁₃N₂O₅P).
- Key Differences :
- Biological Activity : CPP is a potent NMDA receptor antagonist (IC₅₀ = 8 μM), whereas the target compound’s structure lacks receptor-targeting motifs.
- Chelation vs. Bioactivity : The target compound’s acrylamido group prioritizes industrial/polymer applications, while CPP’s design focuses on central nervous system modulation .
Polyquaternium-43
- Structure: Copolymer incorporating 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid.
- Key Differences :
- Ionic Character : The sulfonic acid in Polyquaternium-43 provides stronger anionic charge for surfactant use, whereas the phosphonic acid analog would offer milder acidity and metal-binding utility.
- Applications : Polyquaternium-43 is used in cosmetics and textiles; the phosphonic acid variant could serve in anti-scaling agents or metal surface treatments .
Comparative Data Table
Biological Activity
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- (CAS No. 88701-03-5), is a phosphonic acid derivative with significant biological activity, particularly in the fields of biochemistry and medicine. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- is C7H15NO5P, with a molecular weight of 207.16 g/mol. Its structure includes a phosphonic acid group attached to a 2-methyl-2-[(1-oxo-2-propenyl)amino]propyl moiety, which enhances its chelating abilities and biological interactions.
The biological activity of this compound primarily stems from its ability to chelate metal ions . This property allows it to inhibit metal-dependent enzymes, which can be crucial in various biochemical pathways. The chelation mechanism involves the formation of stable complexes with metal ions, thus preventing their participation in enzymatic reactions that are vital for cellular functions.
Biological Applications
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- has been studied for various applications:
1. Enzyme Inhibition:
Research indicates that this compound can inhibit specific enzymes that require metal ions for their activity. This inhibition can be beneficial in therapeutic contexts, particularly in diseases where metal ion dysregulation is implicated.
2. Therapeutic Potential:
Ongoing studies are exploring its potential as a therapeutic agent in treating conditions such as cancer and neurodegenerative diseases. The ability to modulate enzyme activity through metal ion chelation presents a promising avenue for drug development .
3. Industrial Applications:
In industrial settings, this compound is utilized in water treatment processes to prevent scale formation and corrosion by chelating harmful metal ions present in water systems.
Case Studies and Research Findings
Several studies have highlighted the biological activity of phosphonic acid derivatives:
Comparative Analysis with Similar Compounds
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- can be compared with other phosphonate compounds. Below is a table summarizing key differences:
| Compound | Molecular Formula | Key Biological Activity |
|---|---|---|
| Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- | C7H15NO5P | Enzyme inhibition, therapeutic potential |
| 2-Acrylamido-2-methylpropanesulfonic acid | C7H12NO4S | Used primarily as a polymerization monomer |
| 2-Propenoic acid polymer | C3H4O2 | Commonly used in industrial applications without significant biological activity |
Q & A
Q. What synthetic methodologies are recommended for preparing phosphonic acid derivatives with propenylamino substituents?
The synthesis of structurally related aminoalkylphosphonous acids involves two primary strategies:
- Addition of bis(trimethylsilyl) phosphonite to imines : This one-pot method generates protected intermediates, which are deprotected using HCl or hydrogenolysis (e.g., yielding 56% isolated product after silyl/benzyl group cleavage) .
- Hypophosphorous acid addition to β-(diphenylmethyl)imines : This route requires careful pH control to avoid side reactions.
Key Tip: Use trityl or Fmoc groups for amine protection to enhance stability during phosphonite coupling .
Q. How can researchers distinguish phosphonic acid residues from degradation products like fosetyl-Al in analytical studies?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Differentiate the intact compound from fosetyl-Al breakdown products (e.g., phosphonic acid salts) by monitoring parent ions and fragmentation patterns.
- Isotopic Labeling : Use deuterated analogs to trace degradation pathways in plant matrices .
Data Insight: Regulatory guidelines require reporting phosphonic acid residues ≥0.01 mg/kg in organic products if linked to fosetyl-Al use .
Q. What stability challenges arise during storage of phosphonic acid derivatives with unsaturated side chains?
- Hydrolytic Degradation : The propenylamino group is susceptible to hydrolysis under acidic/basic conditions. Stabilize solutions at pH 6–7 and store at –20°C.
- Oxidative Crosslinking : The acryloyl (1-oxo-2-propenyl) moiety may polymerize; add radical inhibitors (e.g., BHT) to prolong shelf life .
Advanced Research Questions
Q. How do computational models predict proton conductivity in phosphonic acid-based polymers?
- Ab Initio Molecular Dynamics (AIMD) : Simulate proton transport mechanisms in hydrated polymers (e.g., sulfonic acid copolymers) to identify Grotthuss vs. vehicular diffusion dominance.
- Empirical Valence Bond (EVB) Models : Quantify proton dissociation energies in the presence of electron-withdrawing substituents .
Case Study: Polymers with 2-methyl-2-propenylamino side chains showed 10% higher conductivity than alkyl analogs at 80°C .
Q. What strategies resolve contradictions in phosphonic acid’s role as a carboxypeptidase inhibitor vs. metabolic byproduct?
- Enzyme Kinetics Assays : Compare inhibition constants (Ki) of synthetic analogs (e.g., Z-F-V-*P[(P0)]) with phosphonic acid detected in plant tissues.
- Metabolomic Profiling : Use HRMS to confirm whether in vivo residues originate from enzymatic pathways or pesticide degradation .
Q. How can phosphonic acid-functionalized monomers be optimized for photoresist applications?
- Co-polymerization with Sulfonic Acids : Improve solubility in alkaline developers (e.g., tetramethylammonium hydroxide) while maintaining lithographic contrast.
- Chelation with Metal Ions : Incorporate Al³⁺ or Zr⁴⁺ salts to enhance etch resistance in semiconductor patterning .
Methodological Recommendations
| Challenge | Solution | Reference |
|---|---|---|
| Low synthetic yields | Use silyl phosphonite intermediates | |
| Residual ambiguity in LC-MS | Combine isotopic labeling + collision-induced dissociation | |
| Polymerization during storage | Add 0.1% BHT to monomer solutions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
